molecular formula C19H25N5S B6056918 2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE

2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B6056918
M. Wt: 355.5 g/mol
InChI Key: RYJAKQTYJXFFPG-OQKWZONESA-N
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Description

2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a piperidine ring, a tetrahydrocarbazole moiety, and a hydrazinecarbothioamide group

Preparation Methods

The synthesis of 2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds:

These comparisons highlight the unique features and potential advantages of this compound in various research and industrial contexts.

Properties

IUPAC Name

[(E)-[6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydrocarbazol-1-ylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5S/c20-19(25)23-22-17-6-4-5-14-15-11-13(7-8-16(15)21-18(14)17)12-24-9-2-1-3-10-24/h7-8,11,21H,1-6,9-10,12H2,(H3,20,23,25)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJAKQTYJXFFPG-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)NC4=C3CCCC4=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)NC\4=C3CCC/C4=N\NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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